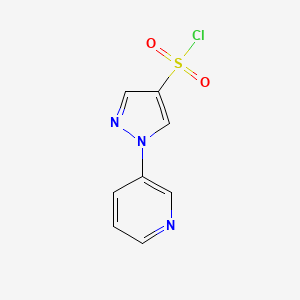
Dehydroabietylamine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leelamine-d4 (hydrochloride) is a deuterated form of leelamine, a diterpene amine. This compound is known for its weak affinity for cannabinoid receptors CB1 and CB2, and its role as an inhibitor of pyruvate dehydrogenase kinase . Leelamine-d4 (hydrochloride) is a tricyclic diterpene molecule extracted from the bark of pine trees .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of leelamine-d4 (hydrochloride) involves the deuteration of leelamine. The process typically includes the introduction of deuterium atoms into the leelamine molecule, followed by the formation of the hydrochloride salt. The specific reaction conditions and reagents used in this process are not widely documented in the public domain.
Industrial Production Methods
Industrial production of leelamine-d4 (hydrochloride) would likely involve large-scale deuteration processes, followed by purification and crystallization steps to obtain the hydrochloride salt. The exact methods and conditions used in industrial settings are proprietary and not publicly available.
Analyse Chemischer Reaktionen
Types of Reactions
Leelamine-d4 (hydrochloride) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of leelamine-d4 (hydrochloride) could produce a ketone or an aldehyde, while reduction could yield an alcohol.
Wissenschaftliche Forschungsanwendungen
Leelamine-d4 (hydrochloride) has several scientific research applications, including:
Wirkmechanismus
Leelamine-d4 (hydrochloride) exerts its effects through several mechanisms:
Inhibition of Pyruvate Dehydrogenase Kinase: This inhibition disrupts the normal metabolic processes within cells.
Lysosomotropic Property: The compound accumulates in lysosomes, leading to the disruption of intracellular cholesterol transport.
Induction of Apoptosis: Leelamine-d4 (hydrochloride) induces cell death through apoptosis, particularly in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Leelamine-d4 (hydrochloride) is similar to other diterpene amines, such as abietic acid and its derivatives . it is unique in its deuterated form, which can provide different pharmacokinetic properties and stability. Similar compounds include:
Abietic Acid: A diterpene acid with similar structural features but different biological activities.
Dehydroabietylamine: Another diterpene amine with comparable properties but lacking the deuterium atoms present in leelamine-d4 (hydrochloride).
Leelamine-d4 (hydrochloride) stands out due to its specific deuteration, which can enhance its stability and potentially alter its biological activity.
Eigenschaften
Molekularformel |
C20H32ClN |
|---|---|
Molekulargewicht |
326.0 g/mol |
IUPAC-Name |
[(1R,4aS,10aR)-9,9,10,10-tetradeuterio-1,4a-dimethyl-7-propan-2-yl-2,3,4,10a-tetrahydrophenanthren-1-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C20H31N.ClH/c1-14(2)15-6-8-17-16(12-15)7-9-18-19(3,13-21)10-5-11-20(17,18)4;/h6,8,12,14,18H,5,7,9-11,13,21H2,1-4H3;1H/t18-,19-,20+;/m0./s1/i7D2,9D2; |
InChI-Schlüssel |
CVPQLGCAWUAYPF-VRSFQZGISA-N |
Isomerische SMILES |
[2H]C1([C@H]2[C@](CCC[C@@]2(C3=C(C1([2H])[2H])C=C(C=C3)C(C)C)C)(C)CN)[2H].Cl |
Kanonische SMILES |
CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


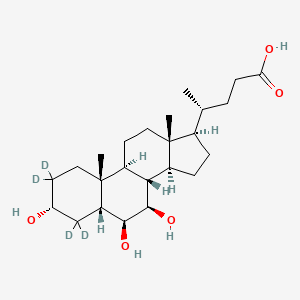
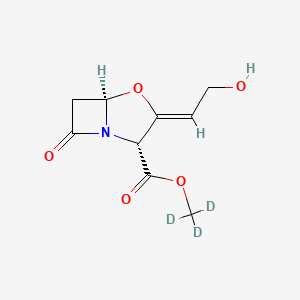
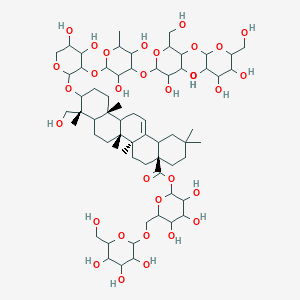
![[pThr3]-CDK5 Substrate](/img/structure/B12431532.png)
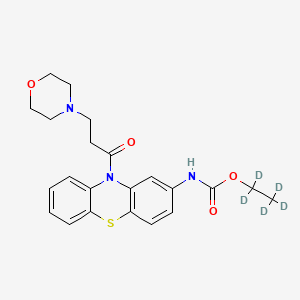

![[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.0^{2,4]dec-7-en-5-yl] (E)-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B12431549.png)
![tert-butyl N-[2-[[5-[(E)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carbonyl]amino]ethyl]-N-(1,1,2,2,2-pentadeuterioethyl)carbamate](/img/structure/B12431563.png)
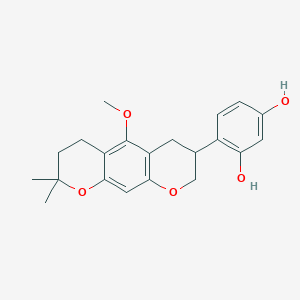

![3-[(2-Amino-3,3-dimethylbutanamido)methyl]-5-methylhexanoic acid hydrochloride](/img/structure/B12431577.png)
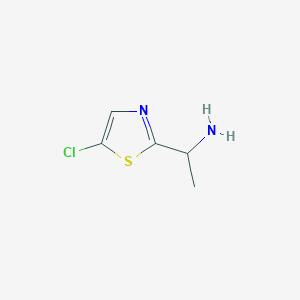
![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5R,6R)-3,5-dihydroxy-2-(hydroxymethyl)-6-[[(1R,2S,7R,10S,17S,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-17-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12431590.png)
